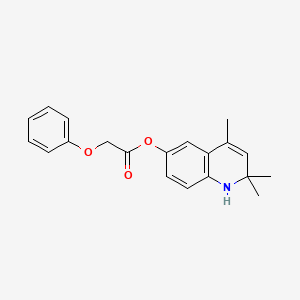

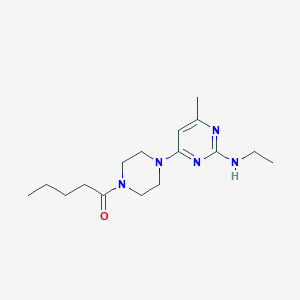

![molecular formula C14H14N2O5S2 B5542922 4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5542922.png)

4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid, also known as MTSEA, is a sulfhydryl-reactive compound that is commonly used in scientific research applications. It is a member of the sulfonamide family and is often used to modify proteins and study their functions.

Aplicaciones Científicas De Investigación

Human Carbonic Anhydrase Inhibitors

A study by Abdoli et al. (2018) presents benzamide-4-sulfonamides, structurally similar to the queried compound, as potent inhibitors of human carbonic anhydrase isoforms II, VII, and IX. These enzymes are involved in various physiological processes, including respiration, acid-base balance, and the formation of cerebrospinal fluid and aqueous humor. The inhibition of these enzymes has therapeutic implications in treating conditions like glaucoma, epilepsy, and certain cancers (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

EP1 Receptor Antagonists

Naganawa et al. (2006) synthesized and evaluated sulfonamide derivatives, including compounds structurally akin to the queried molecule, as EP1 receptor antagonists. These compounds show potential for treating conditions mediated by the EP1 receptor, such as inflammation and pain. This research underscores the importance of structural optimization to enhance the selectivity and efficacy of EP1 receptor antagonists (Naganawa et al., 2006).

Antibacterial Applications

Janczewski, Kręgiel, & Kolesińska (2021) investigated isothiocyanate derivatives, which can be synthesized from compounds similar to the one of interest, for their antibacterial properties. These derivatives were evaluated against E. coli and S. aureus, showing that specific isothiocyanate derivatives have significant antibacterial activity. Such findings highlight the potential of these compounds in developing new antibacterial agents (Janczewski, Kręgiel, & Kolesińska, 2021).

Anticancer Agents

Yılmaz et al. (2015) explored the synthesis of indapamide derivatives, structurally related to the target molecule, exhibiting proapoptotic activity against melanoma cell lines. These compounds demonstrate the role of structural modification in enhancing the anticancer potential of sulfonamide derivatives, offering insights into the development of novel anticancer therapies (Yılmaz et al., 2015).

Spectrophotometric Determination of Cobalt

Wada, Ishizuki, & Nakagawa (1982) synthesized 2-(2-thiazolylazo)-4-methyl-5-(sulfomethylamino)benzoic acid derivatives for the spectrophotometric determination of cobalt. This research illustrates the utility of such compounds in analytical chemistry for the selective and sensitive detection of metal ions (Wada, Ishizuki, & Nakagawa, 1982).

Propiedades

IUPAC Name |

4-methyl-3-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S2/c1-8-3-4-9(14(18)19)5-11(8)16-23(20,21)10-6-12(22-7-10)13(17)15-2/h3-7,16H,1-2H3,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIZBPFVLIFKKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C2=CSC(=C2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

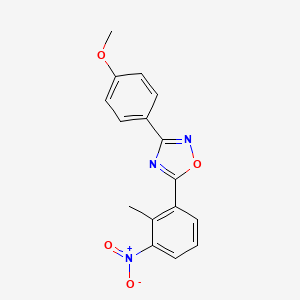

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)

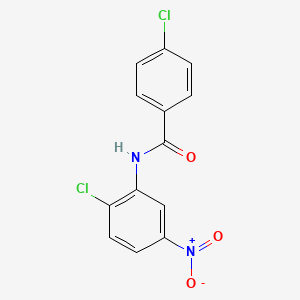

![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)

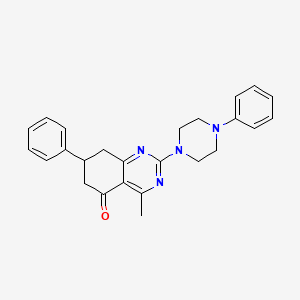

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)

![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)

![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)

![ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5542888.png)

![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)

![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)